N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide
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Overview
Description
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including methoxy, phenyl, and acetamide groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, N-methylacetamide, and 2,2-dimethoxyethanol.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst to form an intermediate.
Amidation: The intermediate is then reacted with N-methylacetamide under suitable conditions, such as heating and the presence of a dehydrating agent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance efficiency and control over reaction parameters.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-2-(4-hydroxyphenyl)-N-methylacetamide
- N-(2,2-dimethoxyethyl)-2-(4-chlorophenyl)-N-methylacetamide
Uniqueness
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-15(10-14(18-3)19-4)13(16)9-11-5-7-12(17-2)8-6-11/h5-8,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCDIZGLIZURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C(=O)CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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